molecular formula C8H18N4O B13296468 (Z)-3-(1,4-Diazepan-1-yl)-N'-hydroxypropanimidamide

(Z)-3-(1,4-Diazepan-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B13296468
M. Wt: 186.26 g/mol
InChI Key: SGRUGKMRDGCGLZ-UHFFFAOYSA-N
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Description

(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a hydroxypropanimidamide group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Hydroxypropanimidamide Group: This step involves the reaction of the diazepane intermediate with a suitable hydroxypropanimidamide precursor under controlled conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the hydroxypropanimidamide group can participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(1,4-Diazepan-1-yl)-N’-hydroxypropanimidamide is unique due to its specific combination of a diazepane ring and a hydroxypropanimidamide group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

3-(1,4-diazepan-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C8H18N4O/c9-8(11-13)2-6-12-5-1-3-10-4-7-12/h10,13H,1-7H2,(H2,9,11)

InChI Key

SGRUGKMRDGCGLZ-UHFFFAOYSA-N

Isomeric SMILES

C1CNCCN(C1)CC/C(=N/O)/N

Canonical SMILES

C1CNCCN(C1)CCC(=NO)N

Origin of Product

United States

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